molecular formula C9H14ClNO3 B1263384 l-Adrenaline hydrochloride

l-Adrenaline hydrochloride

Cat. No. B1263384
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-adrenaline hydrochloride is a hydrochloride. It contains a (R)-adrenaline.

Scientific Research Applications

  • Antioxidant Activity L-Adrenaline hydrochloride, a catecholamine, has demonstrated effective in vitro antioxidant and radical scavenging activity. It inhibited 74.2% lipid peroxidation of a linoleic acid emulsion at a specific concentration, showcasing its potential as an antioxidant agent (Gülçin, 2009).

  • Inhibitory Effects on Enzymes L-Adrenaline has been found to have an inhibitory effect on lactoperoxidase, an enzyme purified from bovine milk. This catecholamine was discovered to be a non-competitive inhibitor, suggesting a potential role in influencing enzyme activities in biological systems (Şişecioğlu et al., 2012).

  • Effects in Cardiac Arrest In a study on out-of-hospital cardiac arrest, adrenaline did not show a significant improvement in survival to hospital discharge. However, it significantly improved the likelihood of achieving return of spontaneous circulation (ROSC) (Jacobs et al., 2011).

  • Influence on Blood Glucose Concentration Research comparing local anesthesia with and without adrenaline showed that adrenaline-containing local anesthesia significantly increased blood glucose concentration in patients undergoing tooth extraction (Kalra et al., 2011).

  • Low-Level Laser Therapy (LLLT) Interaction A study observed the effect of LLLT on erythrocytes in hyperadrenalinemia. It was found that LLLT reduced the severity of adrenaline's effect on red blood cells, indicating a potential therapeutic application in conditions involving altered adrenaline levels (Deryugina et al., 2019).

  • Adrenaline System and Solid Solutions A study on the thermodynamics of adrenaline hydrochloride revealed lower solid-state miscibility between enantiomers, contributing to understanding the physical and chemical properties of adrenaline compounds (Ianno’ et al., 2019).

  • Biosensor Development Research on the production of laccase enzyme through solid-state fermentation method for adrenaline biosensors showed that specific substrates like cornstalk could be used to produce high-activity enzymes, aiding in the determination of adrenaline concentration (Perdani et al., 2020).

  • Modulatory Effects on Macrophage Response Adrenaline was found to suppress nitric oxide response and modulate the production of cytokines like tumour necrosis factor-alpha and interleukin-10 in macrophages, highlighting its role in immune response regulation (Zinyama et al., 2001).

  • Effects on Experimental Tumor Growth Studies indicated that adrenaline could enhance the antitumor effect of certain drugs, suggesting a potential role in cancer treatment and the modulation of adrenergic systems (Pous’kov et al., 2000).

  • DNA Damage Induction Adrenaline was shown to induce DNA damage in human lymphocytes in vitro, primarily through the induction of reactive oxygen species. This highlights its genotoxic potential and the importance of understanding its cellular impacts (Milena et al., 2014).

properties

Product Name

l-Adrenaline hydrochloride

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

hydron;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;chloride

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1

InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N

Isomeric SMILES

[H+].CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[Cl-]

Canonical SMILES

[H+].CNCC(C1=CC(=C(C=C1)O)O)O.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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